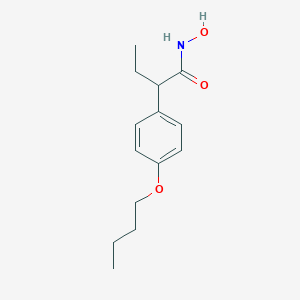
2-(4-butoxyphenyl)-n-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(p-Butoxyphenyl)butanohydroxamic acid: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol. This compound belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-butoxyphenyl)-n-hydroxybutanamide typically involves the reaction of a butanohydroxamic acid derivative with a p-butoxyphenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(p-Butoxyphenyl)butanohydroxamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of substituted hydroxamic acids or other derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(p-Butoxyphenyl)butanohydroxamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases (HDACs), which are involved in cell cycle regulation.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-butoxyphenyl)-n-hydroxybutanamide involves its ability to chelate metal ions, particularly iron (Fe) and zinc (Zn). This chelation disrupts the function of metalloenzymes, leading to the inhibition of their activity. In the case of HDAC inhibition, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins, which results in altered gene expression and inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Marimastat: A potent matrix metalloprotease inhibitor with a similar hydroxamic acid moiety.
Belinostat, Panobinostat, Vorinostat: HDAC inhibitors with hydroxamic acid groups, used in cancer therapy.
Uniqueness: Alpha-(p-Butoxyphenyl)butanohydroxamic acid is unique due to its specific structural features, such as the p-butoxyphenyl group, which may confer distinct binding properties and biological activities compared to other hydroxamic acid derivatives .
Eigenschaften
CAS-Nummer |
15560-24-4 |
|---|---|
Molekularformel |
C14H21NO3 |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-N-hydroxybutanamide |
InChI |
InChI=1S/C14H21NO3/c1-3-5-10-18-12-8-6-11(7-9-12)13(4-2)14(16)15-17/h6-9,13,17H,3-5,10H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
LNAOLPBKJQWTOC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(CC)C(=O)NO |
Synonyme |
2-(p-Butoxyphenyl)butyrohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















